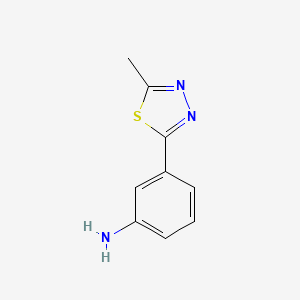

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Description

Introduction to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline

Chemical Classification and Nomenclature

This compound belongs to the 1,3,4-thiadiazole family, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Its systematic IUPAC name reflects the substituents on the thiadiazole ring and the aniline group. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 924833-38-5 |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.26 g/mol |

| IUPAC Name | This compound |

| SMILES | NC1=CC=CC(C2=NN=C(C)S2)=C1 |

The compound’s classification as a thiadiazole derivative places it within a broader group of molecules studied for their pharmacological and material applications.

Historical Development of Thiadiazole Chemistry

The exploration of 1,3,4-thiadiazoles began in the late 19th century, coinciding with advancements in hydrazine chemistry. Early work focused on sulfonamide derivatives, which exhibited antibacterial properties. By the mid-20th century, synthetic methods for thiadiazoles diversified, enabling the creation of complex derivatives like this compound. A pivotal milestone was the development of tiadinil , a plant activator containing a 1,2,3-thiadiazole ring, which highlighted the agricultural potential of thiadiazole derivatives. Recent decades have seen computational tools like DFT (Density Functional Theory) refine structural predictions and reaction mechanisms for these compounds.

Significance in Heterocyclic Chemistry Research

Thiadiazoles are prized for their aromatic stability and electronic versatility , which facilitate interactions with biological targets and materials surfaces. This compound exemplifies these traits:

- Pharmacological Potential : The compound serves as a scaffold for antimicrobial and anticancer agents, leveraging the thiadiazole ring’s ability to disrupt enzymatic processes.

- Materials Science : Its conjugated π-system and sulfur atom enhance conductivity in organic semiconductors.

- Synthetic Flexibility : The amino group enables functionalization via diazotization, acylation, or coupling reactions.

Structural Overview and Basic Properties

The molecule comprises a 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and an aniline group at position 2. Key structural features include:

Molecular Geometry

- Bond Lengths : Computational studies reveal S–N (1.64 Å) and C–N (1.30 Å) bonds typical of aromatic thiadiazoles.

- Dihedral Angle : The thiadiazole and benzene rings form a dihedral angle of 15–20°, optimizing π-orbital overlap.

Electronic Properties

- Aromaticity : The thiadiazole ring exhibits 6π-electron aromaticity , stabilized by delocalized electrons.

- Electrophilic Sites : The sulfur atom and C2 position are nucleophilic, while the methyl group induces steric effects.

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | ~399.7°C (estimated) |

| Solubility | Low in water; soluble in DMSO |

| LogP | 2.3 (predicted) |

The compound’s stability under dry, cool storage conditions (2–8°C) makes it suitable for laboratory use.

Propriétés

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHZNZWEOBBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587932 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924833-38-5 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with aniline under specific conditions. One common method includes the use of hydrazonoyl halides and hydrazine derivatives. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The aniline group in 3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline undergoes nucleophilic substitution reactions with alkyl halides and acyl chlorides. For example:

-

Alkylation : Reaction with methyl iodide in ethanol under basic conditions forms N-methyl derivatives.

-

Acylation : Treatment with acetyl chloride produces N-acetylated products.

Reaction outcomes depend on solvent polarity, base strength, and temperature. Ethanol or dichloromethane is typically used, with triethylamine as a base.

Diazotization and Azo Coupling

The aromatic amine group enables diazotization with nitrous acid (HNO₂) in HCl at 0–5°C. The resulting diazonium salt participates in azo coupling reactions :

-

Coupling with β-naphthol or resorcinol yields brightly colored azo dyes.

-

Substituents on the coupling partner influence the λ_max (450–550 nm) and stability of the azo linkage .

Example :

This reaction is critical for synthesizing dyes with applications in textiles and biological staining .

Cyclization and Heterocycle Formation

The thiadiazole ring facilitates cyclization reactions under acidic or oxidative conditions:

-

With thiocarbazides : Forms fused 1,3,4-thiadiazole derivatives via intramolecular cyclization .

-

Hydrazonoyl chlorides : React to generate pyrazole or triazole hybrids.

Key observation :

A regioselective pathway dominates when reacting with hydrazonoyl chlorides, favoring cyclization via the sulfur atom over nitrogen (yield: 77–94%) .

Sulfur-Based Reactivity

The sulfur atom in the thiadiazole ring participates in oxidation and nucleophilic substitution:

-

Oxidation :

Further oxidation yields sulfones but requires harsher conditions .

-

Nucleophilic substitution : Displacement of the methyl group by amines or thiols occurs under reflux in DMF.

Biological Interactions

The compound disrupts fungal cell walls by targeting β(1→3) glucan and chitin biosynthesis. Key interactions include:

-

Hydrogen bonding between the thiadiazole ring and fungal enzymes.

-

Chelation of metal ions via the aniline nitrogen, impairing metalloenzyme function .

Stability and Solubility Data

-

Solubility :

-

Ethanol: 12 mg/mL

-

DMSO: >50 mg/mL

-

-

Thermal Stability : Decomposes at 240°C without melting.

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes under strongly acidic/basic conditions.

Mechanistic Insights

Applications De Recherche Scientifique

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline has a variety of applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex molecules. This compound exhibits antimicrobial, antifungal, and antiviral activities and has potential as a therapeutic agent for treating various diseases due to its bioactive properties. Moreover, it is used in developing new materials with specific properties.

Scientific Research Applications

this compound is used in scientific research as a building block for synthesizing complex molecules and has potential therapeutic applications due to its bioactive properties.

- Chemistry It serves as a building block in the synthesis of more complex molecules. For example, it is used to synthesize novel series of 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one derivatives, which have anticancer activity .

- Biology This compound exhibits antimicrobial, antifungal, and antiviral activities. A related compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, shows antifungal activity against Candida species and molds by disrupting cell wall biogenesis .

- Medicine Due to its bioactive properties, this compound has potential as a therapeutic agent for treating various diseases.

- Industry It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes, acting as a bioisostere of pyrimidine, a core component of nucleic acids.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with aniline under specific conditions. A common method includes using hydrazonoyl halides and hydrazine derivatives in the presence of a base like triethylamine in a solvent such as ethanol. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity, including purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry.

Chemical Reactions

this compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the nitro group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Electrophilic substitution reactions can occur on the aromatic ring using reagents like halogens or nitrating agents under acidic or basic conditions.

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This disruption is due to the compound’s ability to act as a bioisostere of pyrimidine, a core component of nucleic acids .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycle: Thiadiazole vs. Thiadiazoles are generally more lipophilic, enhancing membrane permeability in bioactive compounds .

Substituent Effects: Aniline vs. Methylphenyl: this compound’s aniline group provides a nucleophilic site for derivatization, unlike 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. The latter’s methylphenyl group enhances steric bulk, possibly improving binding to hydrophobic enzyme pockets in agrochemical applications . Pharmaceutical Derivatives: Sulfamethizole and cefazolin incorporate the 5-methyl-1,3,4-thiadiazol-2-yl group as part of larger pharmacophores.

Biological Activity :

- Thiadiazole derivatives exhibit broad-spectrum bioactivity. For example, 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrates insecticidal properties, while sulfamethizole targets bacterial dihydropteroate synthase . The target compound’s bioactivity remains underexplored but could be optimized via functionalization of the aniline group.

Research Findings and Trends

Synthetic Versatility :

- The compound’s aniline group enables site-selective modifications, such as diazonium salt formation or amide coupling, for creating libraries of derivatives .

Structure-Activity Relationships (SAR) :

- Methyl substitution at position 5 of the thiadiazole ring enhances metabolic stability compared to unsubstituted analogs, as seen in cefazolin’s prolonged half-life .

- Electron-withdrawing groups (e.g., thiadiazole) improve binding to enzymes with electron-rich active sites, a trend observed in sulfonamide antibiotics .

Activité Biologique

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to summarize the current understanding of its biological properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound this compound features a thiadiazole ring substituted with an aniline moiety. The synthesis typically involves the reaction of an appropriate thiadiazole precursor with an aniline derivative under specific conditions to yield the desired product.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains.

- Methodology : Antimicrobial efficacy was evaluated using minimum inhibitory concentration (MIC) assays against a range of Gram-positive and Gram-negative bacteria as well as fungi.

- Results : Certain derivatives showed potent activity with MIC values ranging from 3.58 to 8.74 µM, indicating their potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, highlighting its ability to inhibit cancer cell proliferation.

- Cytotoxicity Studies : A series of thiazolidin-4-one analogues containing the thiadiazole moiety were synthesized and tested against various cancer cell lines. The results indicated IC50 values between 1 to 7 µM, comparable to the reference drug doxorubicin (IC50 = 0.5 µM) .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative | HeLa (cervical cancer) | 1.0 - 7.0 |

| Thiadiazole Derivative | CEM (T-lymphocyte) | 1.0 - 7.0 |

| Reference Drug | Doxorubicin | 0.5 |

While specific mechanisms for this compound remain largely unexplored, related compounds have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and cytochrome c release from mitochondria . The presence of the thiadiazole ring is believed to facilitate interactions with biological targets that mediate these effects.

Case Studies

- Study on Antileukemic Activity : A study synthesized various thiadiazole derivatives and assessed their cytotoxic effects against murine leukemia cells (L1210). The most effective compounds demonstrated IC50 values ranging from 0.79 to 1.6 μM, indicating strong potential as antileukemic agents .

- Synthesis and Structure-Activity Relationship (SAR) : Another investigation focused on creating hybrids combining imidazo[2,1-b][1,3,4]thiadiazole with different benzoheterocyclic compounds. These hybrids exhibited remarkable cytotoxic activities against human myeloid leukemia cell lines HL-60 and U937, with IC50 values from 0.24 to 1.72 µM .

Q & A

Q. What are the optimal synthetic routes for 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline under laboratory conditions?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide. Key steps include:

Intermediate Preparation : Start with 3-aminobenzenethiol and methyl-substituted thiadiazole precursors.

Cyclization : Use phosphorus oxychloride (POCl₃) or H₂SO₄ as a catalyst under reflux conditions (80–100°C) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is recommended:

Q. How do pH and solvent conditions affect the stability of this compound?

- Methodological Answer :

- pH Stability : Fluorescence studies on analogous thiadiazoles show pH-dependent behavior. At pH < 5, protonation of the thiadiazole ring reduces stability, while neutral to basic conditions (pH 7–9) enhance photostability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate degradation at elevated temperatures. Store in anhydrous ethanol at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density. The methyl group at C5 of the thiadiazole ring reduces electrophilicity at C2, directing nucleophilic attack to the aniline para position .

- Docking Studies : For biological applications, AutoDock Vina can model interactions with enzymes like DDX3X helicase, where the thiadiazole ring acts as a hydrogen bond acceptor .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions. For example:

- Case Study : Fluorescence intensity variations in pH-sensitive analogs (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol) require standardized buffer systems (e.g., PBS pH 7.4) to minimize artifacts .

- Mitigation Steps :

Replicate assays under controlled O₂ levels (use glovebox for air-sensitive reactions).

Validate cytotoxicity results with orthogonal methods (e.g., MTT assay vs. flow cytometry) .

Q. How does the methyl group on the thiadiazole ring influence structure-activity relationships (SAR) in antimicrobial studies?

- Methodological Answer :

- Comparative SAR :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.